![molecular formula C15H19NO5 B12908938 {6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate CAS No. 62869-48-1](/img/structure/B12908938.png)
{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate is a complex organic molecule featuring a benzo[d][1,3]dioxole core with a hydroxypyrrolidinylmethyl substituent and an acetate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Hydroxypyrrolidinylmethyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzo[d][1,3]dioxole core with a hydroxypyrrolidine derivative.
Acetylation: The final step is the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The acetate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry
Materials Science: Used in the development of new materials with specific properties such as polymers and resins.
作用機序
The mechanism by which (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate exerts its effects depends on its interaction with specific molecular targets. The hydroxypyrrolidinyl group can interact with enzymes or receptors, potentially inhibiting or activating them. The benzo[d][1,3]dioxole core can participate in π-π interactions with aromatic residues in proteins, influencing their function.
類似化合物との比較
Similar Compounds
- (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl benzoate
- (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl propionate
Uniqueness
The acetate ester group in (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate provides unique reactivity and stability compared to its benzoate and propionate analogs. This makes it particularly useful in applications where a balance between reactivity and stability is required.
特性
CAS番号 |
62869-48-1 |
|---|---|
分子式 |
C15H19NO5 |
分子量 |
293.31 g/mol |
IUPAC名 |
[6-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-benzodioxol-5-yl]methyl acetate |
InChI |
InChI=1S/C15H19NO5/c1-10(17)19-8-12-5-15-14(20-9-21-15)4-11(12)6-16-3-2-13(18)7-16/h4-5,13,18H,2-3,6-9H2,1H3 |
InChIキー |
DMRNJIPENZCVMD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC2=C(C=C1CN3CCC(C3)O)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


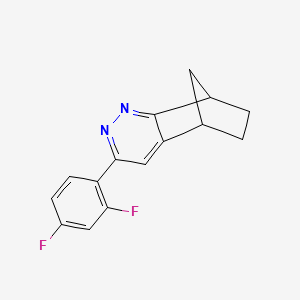
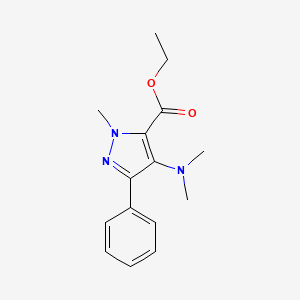

![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)
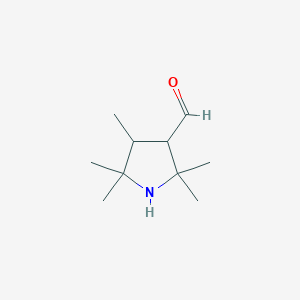
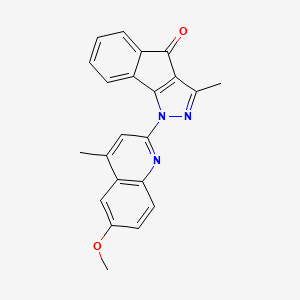
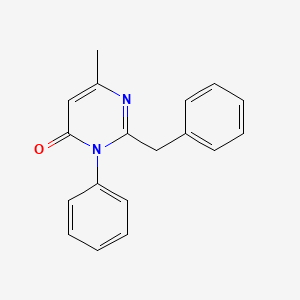
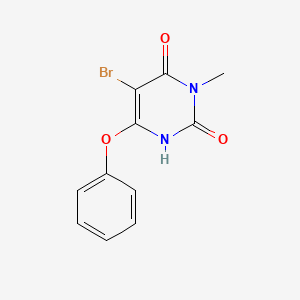

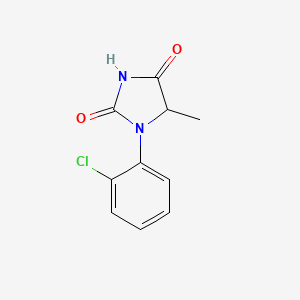
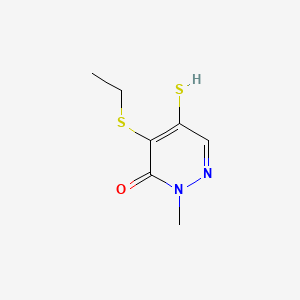
![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
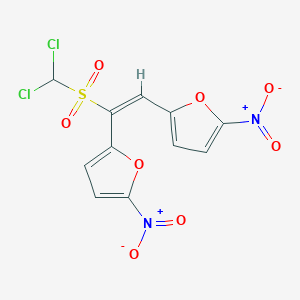
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)
